molecular formula C14H10Cl2O2 B1594938 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 590360-20-6

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1594938
M. Wt: 281.1 g/mol
InChI Key: VTYOBWUHKAGVHR-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde (5-Cl-2-CB) is an aromatic aldehyde compound that is widely used in the synthesis of pharmaceuticals and other organic products. It is an important intermediate in the synthesis of many drugs, including antifungals, antibiotics, and antivirals. 5-Cl-2-CB is also used in the synthesis of polymers, surfactants, and other materials. The compound has a wide range of applications in the field of chemistry, and its versatility makes it an attractive option for researchers and industrial chemists alike.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Oxidative Properties and Catalyst Development : Research demonstrates that modifications to mesoporous materials can significantly enhance their oxidative properties, which is crucial for converting benzyl alcohol to benzaldehyde, a key intermediate in various industries. A study highlighted an increase in benzyl alcohol conversion rates due to enhanced acidity from catalyst treatment, underlining the importance of catalyst design in industrial applications (Sharma, Soni, & Dalai, 2012).

  • Synthesis of Epoxy-Amides : The reaction of benzaldehydes with stabilized sulfur ylides has been shown to produce epoxy-amides in a highly stereoselective manner. This process underscores the utility of benzaldehydes in synthesizing complex organic molecules, potentially including derivatives of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde, for various chemical and pharmaceutical applications (Fernández, Durante-Lanes, & López-Herrera, 1990).

Pharmaceutical and Material Development

  • Chiral Rhenium Chlorobenzene Complexes : The generation and reactivity of chiral rhenium chlorobenzene complexes offer insights into the synthesis of optically active compounds, which are critical in the development of pharmaceuticals. This research could hint at the potential for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde to serve as a precursor or ligand in the formation of chiral metal complexes with specific pharmaceutical applications (Kowalczyk, Agbossou, & Gladysz, 1990).

  • Aerobic Oxidation of Alcohols : The solvent-free aerobic oxidation of alcohols into their corresponding aldehydes, using environmentally benign and inexpensive oxidants such as oxygen or air, represents an important advance in green chemistry. This process is relevant to the synthesis and application of benzaldehyde derivatives in the production of fine chemicals and pharmaceuticals, demonstrating potential pathways for the utilization of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde in environmentally friendly chemical syntheses (Ravat, Nongwe, & Coville, 2012).

properties

IUPAC Name

5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYOBWUHKAGVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359427
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde

CAS RN

590360-20-6
Record name 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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